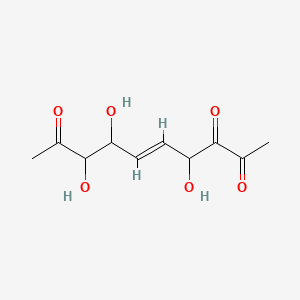
Biotinyl Tobramycin Amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La Tobramicina Amida Biotinilada es un compuesto bioquímico con la fórmula molecular C28H51N7O11S y un peso molecular de 693.81 . Se utiliza principalmente para fines de investigación, particularmente en el campo de la proteómica. Este compuesto combina las propiedades antibióticas de la Tobramicina con la capacidad de biotinilación, convirtiéndolo en una herramienta valiosa en diversos ensayos bioquímicos y aplicaciones de investigación.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de la Tobramicina Amida Biotinilada normalmente implica la biotinilación de la Tobramicina. Este proceso utiliza un éster de succinimidilo de biotina soluble en agua que reacciona con las aminas primarias de los residuos de lisina o el extremo amino de la Tobramicina para formar enlaces amida . Las condiciones de reacción son generalmente suaves, a menudo se llevan a cabo en tampones acuosos a pH neutro para asegurar la estabilidad tanto del componente biotina como de la Tobramicina.
Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial de la Tobramicina Amida Biotinilada no están ampliamente documentados, el enfoque general implica reacciones de biotinilación a gran escala en condiciones controladas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación mediante cromatografía y la liofilización para obtener el producto final en forma sólida.
Análisis De Reacciones Químicas
Tipos de Reacciones: La Tobramicina Amida Biotinilada puede experimentar varias reacciones químicas, que incluyen:
Reacciones de Sustitución: Los grupos amino primarios en la Tobramicina pueden participar en reacciones de sustitución nucleofílica.
Oxidación y Reducción: Los grupos hidroxilo presentes en el compuesto pueden oxidarse o reducirse en condiciones específicas.
Reactivos y Condiciones Comunes:
Reacciones de Sustitución: Reactivos como los ésteres de succinimidilo se utilizan comúnmente para la biotinilación.
Oxidación: Se pueden utilizar agentes oxidantes suaves como el peróxido de hidrógeno.
Reducción: Se pueden emplear agentes reductores como el borohidruro de sodio.
Principales Productos Formados: El principal producto de interés es la propia Tobramicina Amida Biotinilada, formada mediante la biotinilación de la Tobramicina. Otros productos potenciales dependen de las reacciones y condiciones específicas aplicadas.
Aplicaciones Científicas De Investigación
La Tobramicina Amida Biotinilada tiene una amplia gama de aplicaciones en investigación científica, que incluyen:
Química: Utilizada en el estudio de las interacciones biotina-avidina y como herramienta para la purificación de afinidad.
Medicina: Investigada por su potencial en sistemas de administración de fármacos dirigidos, aprovechando la alta afinidad entre la biotina y la avidina.
Industria: Utilizada en el desarrollo de kits de diagnóstico y biosensores.
Mecanismo De Acción
El mecanismo de acción de la Tobramicina Amida Biotinilada implica las propiedades antibióticas de la Tobramicina y la capacidad de biotinilación. La Tobramicina se une al ARN ribosómico 16s de la unidad ribosómica 30s bacteriana, inhibiendo el paso de iniciación de la traducción y provocando errores de traducción . La biotinilación permite una fuerte unión a la avidina o la estreptavidina, facilitando diversos ensayos bioquímicos y aplicaciones.
Compuestos Similares:
Anticuerpos Biotinilados: Utilizados en inmunoensayos para la amplificación de la señal.
Enzimas Biotiniladas: Empleadas en ensayos enlazados a enzimas.
Nucleótidos Biotinilados: Utilizados en ensayos de detección de ácidos nucleicos.
Singularidad: La Tobramicina Amida Biotinilada es única debido a la combinación de propiedades antibióticas y capacidad de biotinilación. Esta doble funcionalidad la convierte en una herramienta versátil tanto en la investigación bioquímica como en las posibles aplicaciones terapéuticas.
Comparación Con Compuestos Similares
Biotinylated Antibodies: Used in immunoassays for signal amplification.
Biotinylated Enzymes: Employed in enzyme-linked assays.
Biotinylated Nucleotides: Utilized in nucleic acid detection assays.
Uniqueness: Biotinyl Tobramycin Amide is unique due to its combination of antibiotic properties and biotinylation capability. This dual functionality makes it a versatile tool in both biochemical research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C28H51N7O11S |
|---|---|
Peso molecular |
693.8 g/mol |
Nombre IUPAC |
N-[[5-amino-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C28H51N7O11S/c29-10-5-11(30)25(46-27-22(40)19(32)21(39)16(8-36)44-27)23(41)24(10)45-26-12(31)6-14(37)15(43-26)7-33-18(38)4-2-1-3-17-20-13(9-47-17)34-28(42)35-20/h10-17,19-27,36-37,39-41H,1-9,29-32H2,(H,33,38)(H2,34,35,42) |
Clave InChI |
DNMIHSPKPKIPBY-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-dimethoxy-3-(4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one](/img/structure/B12291055.png)
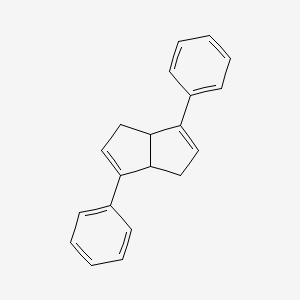
![tert-Butyl 6-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B12291063.png)
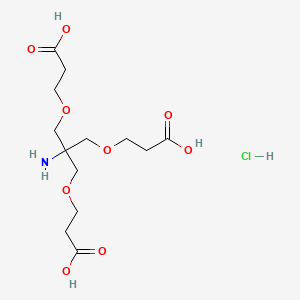
![Benzoic acid,3-(acetylmethylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]-](/img/structure/B12291069.png)
![3,11,19-Tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.12,5.110,13.021,25.09,27.017,26]heptacosa-1(25),2,5,7,9(27),13,15,17(26),21,23-decaene-7,15,23-triol](/img/structure/B12291076.png)
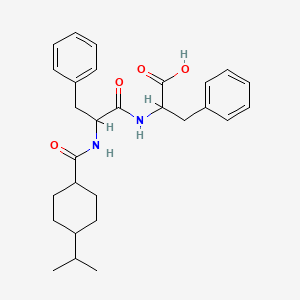


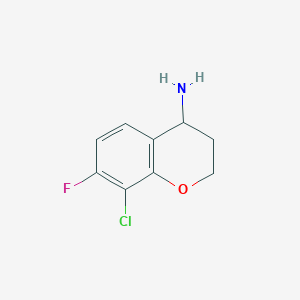
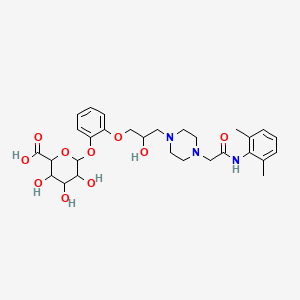
![3-(16-Acetyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaen-22-yl)propanoic acid;palladium](/img/structure/B12291121.png)
![(3S,3'S,5S,5'S,6R,6'R)3,3'-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid Bis(tert-butyl) Ester](/img/structure/B12291142.png)
